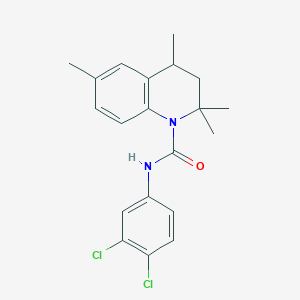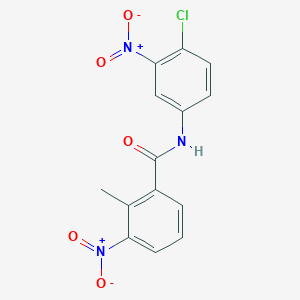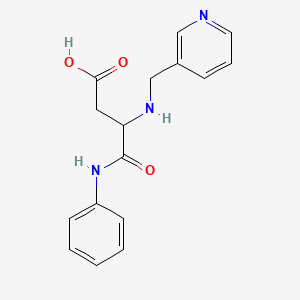![molecular formula C12H9N3O6 B12453726 2,4-dihydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide CAS No. 304481-57-0](/img/structure/B12453726.png)
2,4-dihydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dihydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties . The presence of both the nitrofuran and benzamide moieties in its structure contributes to its unique chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide typically involves the condensation of 2,4-dihydroxybenzamide with 5-nitrofuran-2-carbaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,4-dihydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The hydroxyl groups on the benzamide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated benzamide derivatives.
Aplicaciones Científicas De Investigación
2,4-dihydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for its potential anticancer activity.
Industry: Used in the development of new antimicrobial agents
Mecanismo De Acción
The mechanism of action of 2,4-dihydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide involves the inhibition of bacterial enzymes and the disruption of cellular processes. The nitrofuran moiety is reduced by bacterial nitroreductases to form reactive intermediates that damage bacterial DNA, RNA, and proteins. This leads to the inhibition of bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
Nitrofurantoin: Used to treat urinary tract infections.
Nitrofurazone: Used for topical infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
2,4-dihydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide is unique due to the presence of both the nitrofuran and benzamide moieties, which contribute to its broad spectrum of biological activities. Its dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for various applications .
Propiedades
Número CAS |
304481-57-0 |
|---|---|
Fórmula molecular |
C12H9N3O6 |
Peso molecular |
291.22 g/mol |
Nombre IUPAC |
2,4-dihydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C12H9N3O6/c16-7-1-3-9(10(17)5-7)12(18)14-13-6-8-2-4-11(21-8)15(19)20/h1-6,16-17H,(H,14,18) |
Clave InChI |
ZTQOQTRATCODQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)O)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-benzyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12453673.png)
![N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine](/img/structure/B12453680.png)
![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}pyridine-3-carboxamide](/img/structure/B12453684.png)


![2-(1H-indol-1-yl)-N-[4-(2-phenylethoxy)phenyl]acetamide](/img/structure/B12453695.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B12453701.png)
![N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12453707.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B12453710.png)

![N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B12453723.png)
![4-[(2S)-2-{[(isoquinoline-5-sulfonyl)methyl]amino}-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate](/img/structure/B12453728.png)
![N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12453732.png)
